Disodium naphthyl phosphate
Overview
Description
Disodium naphthyl phosphate is a derivative of naphthalene, which is a well-known structure in organic chemistry due to its planar aromatic characteristics. Although the specific compound "disodium naphthyl phosphate" is not directly described in the provided papers, related compounds and their properties can give us insights into its chemical behavior. For instance, sodium 1-naphthyl phosphate has been used as a high-quality substrate for measuring the activity of enzymes such as human prostatic acid phosphatase . This suggests that disodium naphthyl phosphate could potentially serve as a substrate in similar enzymatic assays.
Synthesis Analysis
The synthesis of related naphthalene compounds involves multi-step reactions with specific conditions to ensure high yield and purity. For example, the synthesis of 1,8-di(phosphinyl)naphthalene, a compound with two phosphorus atoms attached to a naphthalene ring, was reported to have a high yield . The synthesis of 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate), a potential anti-tumor drug, involved a 5-stage synthesis with an overall radiochemical efficiency of 28-32% . These examples indicate that the synthesis of disodium naphthyl phosphate would likely require careful optimization to achieve the desired product with high efficiency.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be quite complex. For instance, 1,8-di(phosphinyl)naphthalene has a planar naphthalene skeleton with two -PH2 groups in a transoid conformation . This planarity is a common feature in naphthalene derivatives and is crucial for their reactivity and interaction with other molecules. The absence of intra- or intermolecular hydrogen bonding in this compound, despite the proximity of the phosphorus atoms, is a notable characteristic that could influence the behavior of disodium naphthyl phosphate as well .
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. The thermal decomposition of 1,8-di(phosphinyl)naphthalene leads to intramolecular dehydrogenative P-P coupling . Protonation of this compound results in the formation of monophosphonium salts, which do not exhibit P-H...P hydrogen bonding, unlike their amino analogues . This suggests that disodium naphthyl phosphate may also undergo specific reactions that lead to the formation of unique structures or salts, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the planar structure of 1,8-di(phosphinyl)naphthalene contributes to its ability to form loose dimers in the crystal . The absence of hydrogen bonding in certain naphthalene derivatives can affect their solubility and interaction with other molecules . The specifications for sodium 1-naphthyl phosphate, such as content, purity, and catalytic activity, are critical for its application as an enzymatic substrate . These properties would be important considerations for the use of disodium naphthyl phosphate in various applications.
Scientific Research Applications
Radiotherapeutic Drug Development
Disodium naphthyl phosphate derivatives have been explored in the development of endoradiotherapeutic drugs. For example, 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate) was prepared as a potential drug for metastatic malignant disease. This compound involved introducing Astatine-211 into the aromatic ring of 2-methyl-1,4-naphthoquinone, aiming to create an efficient radiochemical treatment for cancer (Brown, 1982).
Cancer Treatment Research
Another notable area of application is in cancer treatment. Tritiated derivatives of 2-methyl-1, 4-naphthaquinol bis (disodium phosphate), such as 2-methyl-6-tritio-1,4-naphthaquinol bis (disodium phosphate), have been synthesized for this purpose. These compounds have been subject to laboratory and clinical investigations as new forms of treatment for human malignancies, suggesting potential in cancer therapy (Andrews et al., 1962).
Heavy Metal Remediation
Disodium zirconium phosphate, a related compound, has been synthesized and investigated for its ion exchange properties, particularly for the remediation of heavy-metal-contaminated wastewater. This application demonstrates the compound's potential in environmental science and pollution control (Cheng et al., 2019).
Catalysis Research
In the field of catalysis, disodium phosphate has been used to study the conversion of lactic acid to various products. Surface species present on sodium phosphates supported catalysts have been examined, indicating that disodium phosphate plays a significant role in catalytic processes, particularly in the conversion of lactic acid (Gunter et al., 1996).
Safety And Hazards
properties
IUPAC Name |
disodium;naphthalen-1-yl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.2Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYURIFWAOPAPAJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Na2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176241 | |
Record name | Disodium naphthyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium naphthyl phosphate | |
CAS RN |
2183-17-7 | |
Record name | Disodium naphthyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002183177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium naphthyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium naphthyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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